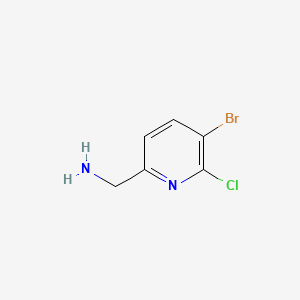
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline is an organic compound that features a quinoline core substituted with an ethyl group at the 3-position and a 2,5-dihydro-1H-pyrrol-3-yl group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride, followed by cyclization to form the pyrrole ring . Another approach involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation .
Industrial Production Methods
For industrial production, the optimization of reaction conditions is crucial. The use of commercially available reagents and common laboratory equipment allows for the production of up to 60 grams of the target compound in one run . The process involves the use of t-BuOK as a base for the triflation step and a one-pot protocol for efficiency.
化学反応の分析
Types of Reactions
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the pyrrole ring.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, palladium catalysts for borylation, and t-BuOK as a base .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can be further utilized in medicinal chemistry and material science .
科学的研究の応用
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
作用機序
The mechanism of action of 8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their pharmaceutical and biological activities.
S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate: This compound contains a pyrrole ring and has been studied for its interactions and mechanism of action.
Uniqueness
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline |
InChI |
InChI=1S/C15H16N2/c1-2-11-8-12-4-3-5-14(15(12)17-9-11)13-6-7-16-10-13/h3-6,8-9,16H,2,7,10H2,1H3 |
InChIキー |
LQKDSNVXBZXVBI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C2C(=C1)C=CC=C2C3=CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)










